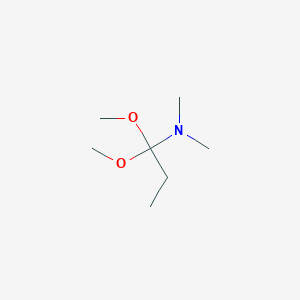
6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one, also known as DBZ, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DBZ belongs to the class of benzoxazepine compounds and has shown promising results in various biological assays.
Wirkmechanismus
6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one inhibits the Notch signaling pathway by binding to the extracellular domain of the Notch receptor. This prevents the cleavage of the Notch receptor by the γ-secretase enzyme, which is necessary for the activation of the pathway. As a result, downstream targets of the Notch pathway, such as Hes1 and Hey1, are not activated, leading to the suppression of cell proliferation and differentiation.
Biochemische Und Physiologische Effekte
6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has been shown to have various biochemical and physiological effects in different biological systems. In cancer cells, 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has been found to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In neurodegenerative diseases, 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has been shown to protect neurons from oxidative stress and inflammation, leading to the prevention of neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has several advantages as a research tool. It is a potent and selective inhibitor of the Notch pathway, making it a valuable tool for studying the role of Notch signaling in different biological systems. 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is also relatively easy to synthesize, making it accessible to researchers. However, 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has some limitations as well. It has low solubility in water, which can make it difficult to use in some assays. Additionally, 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has not been extensively studied in vivo, so its effects in whole organisms are not well understood.
Zukünftige Richtungen
There are several future directions for research on 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one. One area of interest is the development of more potent and selective Notch inhibitors based on the structure of 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one. Another direction is the investigation of the effects of 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one in vivo, particularly in animal models of cancer and neurodegenerative diseases. Additionally, 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one could be studied in combination with other therapies to determine its potential as a synergistic treatment option. Finally, the Notch pathway plays a role in various biological systems, so 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one could be studied in other contexts, such as stem cell differentiation and immune cell function.
In conclusion, 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a synthetic compound that has shown promising results in scientific research. Its potential therapeutic applications in cancer and neurodegenerative diseases make it a valuable research tool. Future research could lead to the development of more potent and selective Notch inhibitors and a better understanding of the effects of 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one in vivo.
Synthesemethoden
6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one can be synthesized using a one-pot reaction from readily available starting materials. The synthesis involves the condensation of 2-aminopyridine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a base, followed by a cyclization step to form the benzoxazepine ring. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has been studied for its potential therapeutic applications in various biological systems. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one has been found to inhibit the Notch signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Inhibition of this pathway has been linked to the suppression of tumor growth and the prevention of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
134894-53-4 |
|---|---|
Produktname |
6,9-Dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one |
Molekularformel |
C14H12N2O2 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
6,9-dimethylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C14H12N2O2/c1-9-5-6-11-12(8-9)18-13-10(4-3-7-15-13)14(17)16(11)2/h3-8H,1-2H3 |
InChI-Schlüssel |
TXTGKJLFUVMVAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)N=CC=C3)C |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C(=O)C3=C(O2)N=CC=C3)C |
Andere CAS-Nummern |
134894-53-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[(Ethylamino)methyl]phenol](/img/structure/B186731.png)




